molecular formula C19H35ClN2O3 B12623631 C19H35ClN2O3

C19H35ClN2O3

Cat. No.: B12623631
M. Wt: 374.9 g/mol
InChI Key: NJNIMCSKFMAYNY-UHFFFAOYSA-N
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Description

C₁₉H₃₅ClN₂O₃ is a chlorinated organic compound with a molecular weight of 374.94 g/mol (calculated from atomic masses). Its structure includes a long hydrocarbon chain (C₁₉H₃₅), a chlorine atom, and functional groups such as amines (N₂) and oxygen-containing moieties (O₃).

Properties

Molecular Formula

C19H35ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

[1-(azepan-1-yl)-3-(2-oxopyrrolidin-1-yl)propan-2-yl] hexanoate;hydrochloride

InChI

InChI=1S/C19H34N2O3.ClH/c1-2-3-6-11-19(23)24-17(16-21-14-9-10-18(21)22)15-20-12-7-4-5-8-13-20;/h17H,2-16H2,1H3;1H

InChI Key

NJNIMCSKFMAYNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC(CN1CCCCCC1)CN2CCCC2=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Reactor Design: Using continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate: has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Compound 1: C₉H₁₉ClN₂O₂ (CAS 1173206-71-7)

  • Molecular Weight : 222.71 g/mol .
  • Key Features :
    • Shorter hydrocarbon chain (C₉H₁₉) but similar Cl, N₂, and O₂ groups.
    • Higher solubility (5.77–38.4 mg/mL) due to reduced molecular weight and polar functional groups .
    • Bioavailability score: 0.55 (moderate GI absorption) .
Property C₁₉H₃₅ClN₂O₃ C₉H₁₉ClN₂O₂
Molecular Weight 374.94 g/mol 222.71 g/mol
Solubility Likely lower¹ 5.77–38.4 mg/mL
Hydrocarbon Chain C₁₉ (lipophilic) C₉ (less lipophilic)
Bioavailability Hypothetically lower² 0.55 (moderate)

Structural Implications :
The longer chain in C₁₉H₃₅ClN₂O₃ likely enhances lipophilicity, reducing aqueous solubility compared to C₉H₁₉ClN₂O₂ .

Compound 2: C₁₉H₁₈ClN₃O₂ (CAS 338751-07-8)

  • Molecular Weight : 355.82 g/mol .
  • Key Features: Pyrazol-3-one core with chlorophenyl and toluidinomethylene substituents. Higher aromaticity (16 aromatic heavy atoms) compared to C₁₉H₃₅ClN₂O₃ . Purity >90% in commercial samples .
Property C₁₉H₃₅ClN₂O₃ C₁₉H₁₈ClN₃O₂
Aromaticity Likely lower³ High (pyrazolone ring)
Functional Groups Amine, oxygen moieties Chlorophenyl, toluidinomethylene
Purity Not reported >90%

Functional Differences :
The aromatic pyrazolone ring in C₁₉H₁₈ClN₃O₂ may enhance UV stability and π-π stacking interactions, whereas C₁₉H₃₅ClN₂O₃’s aliphatic chain could improve membrane permeability .

Compound 3: C₆H₃Cl₂N₃ (CAS 918538-05-3)

  • Molecular Weight : 188.01 g/mol .
  • Key Features :
    • Dichlorinated pyrrolo-triazine structure.
    • Higher reactivity due to two Cl atoms and triazine ring .
    • Log S (solubility) = -2.32, classified as poorly soluble .
Property C₁₉H₃₅ClN₂O₃ C₆H₃Cl₂N₃
Chlorine Atoms 1 2
Solubility Hypothetically higher⁴ -2.32 (poor)
Reactivity Moderate High (dichloro + triazine)

Reactivity Context :
The dichloro groups in C₆H₃Cl₂N₃ increase electrophilicity, making it more reactive in substitution reactions than C₁₉H₃₅ClN₂O₃ .

Research Findings and Implications

Solubility Trends :

  • Molecular weight inversely correlates with solubility. C₁₉H₃₅ClN₂O₃’s higher weight suggests lower solubility than C₉H₁₉ClN₂O₂ but higher than C₆H₃Cl₂N₃ .

Lipophilicity: The C₁₉ chain in C₁₉H₃₅ClN₂O₃ likely enhances Log P (octanol-water partition coefficient), favoring blood-brain barrier penetration compared to smaller analogs .

Synthetic Complexity :

  • C₁₉H₃₅ClN₂O₃’s long chain may complicate synthesis compared to C₁₉H₁₈ClN₃O₂, which has a stable aromatic core .

Notes

Solubility Hypothesis : Larger molecules like C₁₉H₃₅ClN₂O₃ typically exhibit reduced solubility due to increased van der Waals forces .

Bioavailability : Lipophilicity may enhance tissue penetration but reduce aqueous solubility, creating a trade-off in drug design .

Aromaticity Impact: Non-aromatic C₁₉H₃₅ClN₂O₃ may lack UV stability seen in C₁₉H₁₈ClN₃O₂ .

Reactivity vs. Stability : Single Cl in C₁₉H₃₅ClN₂O₃ may offer better stability than dichlorinated compounds like C₆H₃Cl₂N₃ .

Biological Activity

C19H35ClN2O3, commonly known as Triclocarban (TCC) , is an antimicrobial agent widely used in personal care products, particularly soaps and detergents. Its chemical structure includes a chlorinated aromatic ring and a carbanilide moiety, which contribute to its biological activity. This article provides a comprehensive overview of the biological activities associated with TCC, including its effects on various biological systems, potential toxicological implications, and relevant case studies.

  • Molecular Formula : this compound
  • Molecular Weight : 364.96 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-N-(4-chloro-2-methylphenyl)urea

Triclocarban exhibits its biological activity primarily through interactions with several nuclear receptors and calcium signaling pathways:

  • Endocrine Disruption : TCC has been shown to enhance estrogen receptor (ER) and androgen receptor (AR) activity in vitro, indicating potential endocrine-disrupting effects. Specifically, TCC can increase hormone-dependent gene expression by up to 2.5-fold when combined with estradiol or testosterone .
  • Calcium Signaling : TCC interacts with the ryanodine receptor (RyR1), leading to increased intracellular calcium levels in skeletal muscle cells. This interaction may alter calcium homeostasis, affecting muscle contraction and signaling pathways .
  • Aryl Hydrocarbon Receptor (AhR) Activity : Although TCC exhibits weak agonistic activity at AhR, it can still influence gene expression related to xenobiotic metabolism and cellular stress responses .

Antimicrobial Activity

TCC's primary application is as an antimicrobial agent. It has demonstrated effectiveness against a range of bacteria, including:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.
  • Gram-negative Bacteria : Limited efficacy but shows some activity against Escherichia coli.

Case Studies

  • In Vitro Studies : A study assessed the biological activities of TCC and its analogs in various bioassays, revealing that TCC enhances hormone-dependent gene expression without displaying significant agonistic activity on its own .
  • Toxicological Implications : Research indicates that prolonged exposure to TCC may lead to adverse health effects due to its endocrine-disrupting properties. For instance, developmental studies in animal models have suggested potential impacts on reproductive health and neurodevelopment due to altered calcium signaling pathways .

Data Table: Biological Effects of Triclocarban

Biological ActivityEffect ObservedConcentration Range
Estrogen Receptor ActivationUp to 2.5-fold enhancement in gene expression1-10 μM
Androgen Receptor ActivationUp to 2.5-fold enhancement in gene expression1-10 μM
Calcium MobilizationSignificant increase in cytosolic [Ca²⁺] levels0.1-10 μM
Antimicrobial EfficacyEffective against certain bacteriaVaries by species

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